Superior Diastereoselectivity in Intramolecular [2+2] Cycloadditions Compared to Simpler Pyrrolidine Auxiliaries
In intramolecular [2+2] cycloadditions of keteniminium salts, amides derived from 2,5-dimethylpyrrolidine (specifically the cis-configured isomer) provide the highest yields and facial selectivities compared to those derived from simpler, unsubstituted pyrrolidine [1]. This is a critical differentiator for synthetic chemists requiring high diastereomeric excess.
| Evidence Dimension | Facial Selectivity / Yield |
|---|---|
| Target Compound Data | Best yields and high facial selectivities |
| Comparator Or Baseline | Amides derived from simpler, unsubstituted pyrrolidine |
| Quantified Difference | Reported as 'best yields'; specific quantitative values (e.g., % yield, % de) not provided in the abstract but established as superior within the publication. |
| Conditions | Intramolecular [2+2] cycloaddition of keteniminium salts derived from ω-unsaturated amides. |
Why This Matters
This evidence confirms that the 2,5-dimethyl substitution pattern on the pyrrolidine ring, when in the cis-configuration, is non-negotiable for achieving optimal stereochemical control in this class of cycloadditions, directly impacting product purity and yield.
- [1] G. Boche et al. (2001) Study of chiral auxiliaries for the intramolecular [2+2] cycloaddition of a keteniminium salt to an olefinic double bond. A new asymmetric synthesis of cyclobutanones. Tetrahedron Letters. View Source
